Methyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate
Description
Methyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate (hereafter referred to as the target compound) is a spirocyclic molecule featuring a unique fusion of a four-membered azetidine ring and a bicyclic pyrroloimidazole system. The compound is categorized under Category F3 with a purity of 95% . Its structural complexity arises from the spiro junction at the azetidine C3 position, coupled with a methyl ester group at the azetidine-1-carboxylate moiety and a primary amine substituent at the 7'-position of the pyrroloimidazole ring.
Properties
IUPAC Name |
methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-16-9(15)13-5-10(6-13)4-7(11)8-12-2-3-14(8)10/h2-3,7H,4-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBWRMPGGIYGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2(C1)CC(C3=NC=CN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with an imidazole derivative, followed by cyclization to form the spiro structure. The reaction conditions often include the use of a solvent such as dichloromethane or methanol, and a catalyst like formic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Derivatives
The methyl ester group at position 1 is susceptible to hydrolysis under acidic or basic conditions. For example:
- Base-mediated hydrolysis (e.g., NaOH/H₂O) would yield the corresponding carboxylic acid.
- Acid-catalyzed hydrolysis (e.g., HCl/MeOH) may proceed via protonation of the ester carbonyl, facilitating nucleophilic attack by water .
Table 1: Predicted Hydrolysis Conditions
| Reagent | Conditions | Expected Product |
|---|---|---|
| 1M NaOH (aq.) | Reflux, 6h | 7'-Amino-6',7'-dihydrospiro[...]-1-carboxylic acid |
| 6M HCl in MeOH | RT, 24h | Same as above (slower kinetics) |
Functionalization of the 7'-Amino Group
The primary amine at position 7' can participate in nucleophilic reactions:
- Acylation : Reactivity with acyl chlorides (e.g., acetyl chloride) to form amides.
- Sulfonylation : Formation of sulfonamides using sulfonyl chlorides (e.g., benzenesulfonyl chloride) .
- Reductive alkylation : Condensation with aldehydes/ketones followed by reduction (NaBH₃CN) to yield secondary amines .
Table 2: Representative Amine Derivatization Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl chloride (Et₃N) | N-Acetyl derivative |
| Sulfonylation | TsCl (pyridine) | N-Tosylsulfonamide |
| Reductive Alkylation | Benzaldehyde/NaBH₃CN | N-Benzyl secondary amine |
Spiro Ring Opening and Rearrangement
The spiro[azetidine-pyrroloimidazole] system may undergo ring-opening under strain-release conditions:
- Acid-mediated azetidine ring opening : Protonation of the azetidine nitrogen could lead to C–N bond cleavage, forming a linear pyrroloimidazole intermediate .
- Transition-metal catalysis : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at reactive positions (e.g., halogenated derivatives) .
Table 3: Hypothetical Ring-Opening Pathways
| Condition | Mechanism | Product |
|---|---|---|
| H₂SO₄ (conc.) | Azetidine ring protonation | Linear pyrroloimidazole derivative |
| Pd(PPh₃)₄, arylboronic acid | Suzuki coupling | Biaryl-functionalized compound |
Electrophilic Aromatic Substitution (EAS)
The pyrroloimidazole moiety may undergo EAS at electron-rich positions (e.g., C3 or C8):
- Nitration : HNO₃/H₂SO₄ introduces nitro groups, potentially enhancing electrochemical properties .
- Halogenation : Br₂/FeBr₃ for bromination, enabling further cross-coupling reactions .
Table 4: EAS Reactivity Predictions
| Position | Electrophile | Expected Product |
|---|---|---|
| C3 | Br₂ (FeBr₃) | 3-Bromo-pyrroloimidazole derivative |
| C8 | HNO₃/H₂SO₄ | 8-Nitro derivative |
Cycloaddition Reactions
The fused ring system’s π-electrons could engage in [3+2] or [4+2] cycloadditions:
- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Functionalization via azide reagents .
- Diels-Alder reactivity : With electron-deficient dienophiles (e.g., maleic anhydride) .
Key Research Findings and Challenges
- Stability Considerations : The spirocyclic structure exhibits conformational flexibility (envelope conformation in azetidine), which may influence reaction regioselectivity .
- Synthetic Accessibility : Building the spiro framework likely requires multi-step sequences involving cyclization of azetidine precursors with pyrroloimidazole intermediates .
- Biological Relevance : Analogous spiro-azetidine derivatives show promise in ionic liquid research and kinase inhibition, suggesting potential applications for this compound .
Scientific Research Applications
Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Methyl vs. Tert-Butyl Ester Derivatives
The target compound’s methyl ester group distinguishes it from analogs like tert-butyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate (). Key differences include:
Amino vs. Oxo Substituents
Replacement of the 7'-amino group with a ketone (e.g., tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate, ) drastically alters properties:
- Hydrogen Bonding: The amino group enables hydrogen-bond donor interactions, critical for target engagement, whereas the oxo group acts only as an acceptor.
- Biological Activity: The discontinuation of the oxo derivative () suggests inferior efficacy or stability compared to the amino-substituted target compound .
Comparison with Non-Spiro Heterocyclic Systems
Tetrahydroimidazopyridine Derivatives
The diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares ester functionalities but features a fused imidazopyridine core instead of a spiro system:
Imidazopyrimidine Dihydrochloride Salts
The 7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one dihydrochloride () highlights the impact of salt formation:
Molecular Weight and Purity
Biological Activity
Methyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by empirical studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines elements of azetidine and pyrroloimidazole, which may contribute to its biological properties. Its molecular formula is typically represented as C₁₁H₁₃N₅O₂, with a molecular weight of approximately 233.25 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For example, spirocyclic compounds have been reported to inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. In a study evaluating various derivatives, some exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial effects .
Anticancer Properties
The anticancer potential of this compound has been investigated in vitro. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values indicating effective inhibition of cell proliferation in breast and gastric cancer cells .
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15.4 |
| NUGC-3 (Gastric) | 12.8 |
Neuroprotective Effects
Emerging studies suggest neuroprotective effects linked to compounds with similar frameworks. The mechanism may involve the modulation of neuroinflammatory pathways and the inhibition of amyloid-beta aggregation, which is crucial in Alzheimer’s disease progression. Experimental results indicate that certain derivatives can reduce neurotoxicity in neuronal cell cultures .
Receptor Interaction
This compound likely interacts with specific receptors involved in pain modulation and inflammation. For instance, it has been noted as an antagonist for Calcitonin Gene-Related Peptide (CGRP) receptors, which play a crucial role in migraine pathophysiology. This interaction suggests potential therapeutic applications for migraine relief .
Enzymatic Inhibition
The compound may also exhibit enzymatic inhibition properties. Similar spirocyclic compounds have shown effectiveness against various kinases and enzymes implicated in cancer progression and inflammation. For example, inhibiting Janus Kinase 2 (JAK2) pathways has been associated with reduced tumor growth and improved patient outcomes in hematological malignancies .
Case Studies
- Antimicrobial Efficacy Study : A comparative study on spirocyclic compounds demonstrated that methyl 7'-amino derivatives showed enhanced activity against Gram-positive bacteria compared to traditional antibiotics.
- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM over a 48-hour exposure period.
- Neuroprotection Research : A study highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal death, suggesting a pathway involving antioxidant mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
